molecular formula C21H22ClNO B5809560 (E)-1-(4-BENZYLPIPERIDINO)-3-(2-CHLOROPHENYL)-2-PROPEN-1-ONE

(E)-1-(4-BENZYLPIPERIDINO)-3-(2-CHLOROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5809560
M. Wt: 339.9 g/mol
InChI Key: JLOPSZAIZVGYAP-ZHACJKMWSA-N
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Description

(E)-1-(4-BENZYLPIPERIDINO)-3-(2-CHLOROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure. The compound contains a piperidine ring substituted with a benzyl group, a chlorophenyl group, and a propenone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BENZYLPIPERIDINO)-3-(2-CHLOROPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Chlorophenyl Substitution: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzaldehyde.

    Propenone Formation: The final step involves the formation of the propenone moiety through an aldol condensation reaction between the benzylpiperidine derivative and acetone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BENZYLPIPERIDINO)-3-(2-CHLOROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-1-(4-BENZYLPIPERIDINO)-3-(2-CHLOROPHENYL)-2-PROPEN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-BENZYLPIPERIDINO)-3-(2-CHLOROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-BENZYLPIPERIDINO)-3-(2-FLUOROPHENYL)-2-PROPEN-1-ONE: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

    (E)-1-(4-BENZYLPIPERIDINO)-3-(2-BROMOPHENYL)-2-PROPEN-1-ONE: Similar structure with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

(E)-1-(4-BENZYLPIPERIDINO)-3-(2-CHLOROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern and electronic properties of the chlorophenyl group can lead to distinct interactions with molecular targets, making this compound valuable for various research applications.

Properties

IUPAC Name

(E)-1-(4-benzylpiperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO/c22-20-9-5-4-8-19(20)10-11-21(24)23-14-12-18(13-15-23)16-17-6-2-1-3-7-17/h1-11,18H,12-16H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOPSZAIZVGYAP-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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